molecular formula C17H24N2O3 B4239041 N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide

N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide

Cat. No. B4239041
M. Wt: 304.4 g/mol
InChI Key: RRWWRWDIAFMJBD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide, also known as EMD 57033, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly used as a tool in pharmacological and biochemical studies.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 involves its binding to specific sites on the NMDA receptor and voltage-gated sodium channels. By blocking these channels, N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 can modulate the activity of neurons and alter neurotransmitter release. This can result in a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has been reported to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the central nervous system. This can result in the prevention of excitotoxicity, which is a common mechanism of neuronal damage in various neurological disorders. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has also been shown to reduce the activity of voltage-gated sodium channels, which can lead to the prevention of seizures and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has several advantages as a tool in pharmacological and biochemical studies. It has high selectivity and potency, which makes it a useful tool to study specific receptors and ion channels. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 can also be easily synthesized and is readily available. However, there are limitations to its use. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has a relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

For the study of N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 include the development of new analogs, investigation of its role in neurological disorders, and the potential use as a therapeutic agent.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has been widely used in scientific research as a pharmacological tool to study the function of various receptors and ion channels. It has been reported to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes. N-(4-ethoxyphenyl)-N'-(4-methylcyclohexyl)ethanediamide 57033 has also been shown to block the voltage-gated sodium channels, which are essential for the transmission of action potentials in neurons.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(4-methylcyclohexyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-15-10-8-14(9-11-15)19-17(21)16(20)18-13-6-4-12(2)5-7-13/h8-13H,3-7H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWWRWDIAFMJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethoxyphenyl)-N-(4-methylcyclohexyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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